3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thiazolidinone ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which is then coupled with a thiazolidinone derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Thiazolidinones: Compounds containing the thiazolidinone ring, which is a key component of the compound .
Uniqueness
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H14N4O2S3 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H14N4O2S3/c1-12-22-23-19(28-12)21-17(25)14-8-5-9-15(11-14)24-18(26)16(29-20(24)27)10-13-6-3-2-4-7-13/h2-11H,1H3,(H,21,23,25)/b16-10- |
InChI Key |
FFTRNZYATLBCHV-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)C(=CC4=CC=CC=C4)SC3=S |
Origin of Product |
United States |
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